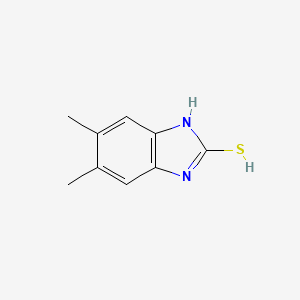

5,6-dimethyl-1H-benzimidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-benzimidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUXMYYDAQIJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N=C(N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dimethyl 1h Benzimidazole 2 Thiol and Its Analogues

Precursor Chemistry and Starting Materials

The foundation for the synthesis of 5,6-dimethyl-1H-benzimidazole-2-thiol is the precursor 4,5-dimethyl-1,2-phenylenediamine. The strategic selection of this starting material directly yields the desired 5,6-dimethyl substitution pattern on the resulting benzimidazole (B57391) ring system.

Utilization of o-Phenylenediamine (B120857) and Thioglycolate Derivatives

One synthetic pathway to this compound involves the reaction of an o-phenylenediamine derivative with reagents like methyl thioglycolate. ontosight.ai In this approach, the 4,5-dimethyl-1,2-phenylenediamine serves as the key precursor, reacting with the thioglycolate derivative to form the heterocyclic ring. ontosight.ai

Reaction of o-Phenylenediamine with Carbon Disulfide

A prevalent and classical method for preparing benzimidazole-2-thiols is the reaction of the corresponding o-phenylenediamine with carbon disulfide (CS₂). researchgate.net This reaction is typically performed in a suitable solvent, and its efficiency can be significantly improved through the use of catalysts or enhancers.

The general procedure involves dissolving the substituted o-phenylenediamine (such as 4,5-dimethyl-1,2-phenylenediamine) in a solvent like dimethylformamide (DMF) and then adding carbon disulfide. researchgate.net The reaction can be accelerated by the addition of an alkaline catalyst. google.com Studies have shown that potassium hydroxide (B78521) can act as an enhancer for the reaction, promoting the synthesis of 2-mercaptobenzimidazole (B194830). researchgate.net Similarly, the use of quaternary ammonium (B1175870) hydroxides, such as benzyl (B1604629) trimethyl ammonium hydroxide, has been patented as a method to increase the reaction rate and/or the yield. google.com After a period of stirring at room temperature, the product is typically precipitated by the addition of water and can be purified by recrystallization. researchgate.net

Table 1: Representative Reaction Conditions for the Synthesis of Benzimidazole-2-thiols using Carbon Disulfide

| Starting Material | Reagent | Catalyst/Enhancer | Solvent | Outcome |

|---|---|---|---|---|

| o-Phenylenediamine derivative | Carbon Disulfide | Potassium Hydroxide | Homogeneous solution (e.g., ethanol (B145695)/water) | Enhanced reaction rate for 2-mercaptobenzimidazole formation. researchgate.net |

| o-Phenylenediamine derivative | Carbon Disulfide | Quaternary Ammonium Hydroxide | Organic Solvent | Improvement in yield and/or reaction rate. google.com |

Preparation from Substituted 1,2-Diaminobenzenes

The synthesis of various benzimidazole derivatives fundamentally starts from substituted 1,2-diaminobenzenes (o-phenylenediamines). nih.govsemanticscholar.org The specific nature and position of the substituents on the benzene (B151609) ring of the precursor dictate the final structure of the product. For the title compound, 4,5-dimethyl-1,2-diaminobenzene is the essential starting block. The condensation of this diamine with a variety of single-carbon reagents is a versatile strategy for producing a wide array of substituted benzimidazoles. researchgate.net The reaction with carbon disulfide, for instance, specifically introduces the thiol group at the 2-position, yielding compounds like this compound. researchgate.net

General Synthetic Approaches to Benzimidazole-2-thiols

The formation of the benzimidazole-2-thiol scaffold is achieved through cyclocondensation, a process that can be carried out using either traditional heating methods or modern energy sources like microwave irradiation.

Cyclocondensation Reactions

The core chemical transformation in the synthesis of benzimidazole-2-thiols is a cyclocondensation reaction. researchgate.net This process involves the condensation of a diamine with a carbonyl or thiocarbonyl compound, followed by an intramolecular cyclization to form the heterocyclic ring. In the reaction between a 1,2-diaminobenzene and carbon disulfide, one of the amino groups performs a nucleophilic attack on the carbon of CS₂, leading to a dithiocarbamate (B8719985) intermediate. The second amino group then attacks intramolecularly, leading to a cyclic adduct that subsequently eliminates a molecule of hydrogen sulfide (B99878) (H₂S) to afford the stable, aromatic benzimidazole-2-thiol ring system. This type of reaction is a cornerstone in the synthesis of many heterocyclic compounds. researchgate.netyoutube.com

Conventional and Microwave-Assisted Techniques for Derivatives

The synthesis of benzimidazole derivatives can be accomplished through both conventional heating and microwave-assisted methods. organic-chemistry.org Conventional methods often involve refluxing the reactants in a suitable solvent for extended periods, which can range from several hours to a full day. researchgate.netnih.gov

In contrast, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significant improvements in reaction efficiency. jocpr.comresearchgate.net For the synthesis of benzimidazole derivatives, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. organic-chemistry.orgarkat-usa.org Furthermore, this technique frequently results in higher product yields and cleaner reactions compared to traditional heating methods. organic-chemistry.orgarkat-usa.org The use of microwave technology is considered a step towards "green chemistry" as it saves both time and energy. jocpr.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Typically several hours to days. researchgate.net | Often reduced to minutes. organic-chemistry.orgarkat-usa.org |

| Energy Input | Sustained heating of the entire reaction vessel. | Direct and rapid heating of polar molecules in the mixture. jocpr.com |

| Product Yield | Variable, can be moderate to good. | Generally higher, with increases of 10% to 50% reported. organic-chemistry.org |

| Purity | May require more extensive purification. | Often results in cleaner reactions and purer products. arkat-usa.org |

Catalytic Assemble Reactions for Benzimidazole Derivatives

The synthesis of the benzimidazole core is a cornerstone of heterocyclic chemistry, with catalytic methods offering efficient and environmentally conscious pathways. mdpi.com These reactions typically involve the condensation of an o-phenylenediamine with a carbonyl compound, such as an aldehyde or carboxylic acid. enpress-publisher.comresearchgate.net A wide array of catalysts has been developed to facilitate this transformation, enhancing reaction rates, improving yields, and often allowing for milder reaction conditions.

Lewis acids are prominent catalysts in benzimidazole synthesis. mdpi.com Catalysts such as ZrCl₄, Er(OTf)₃, and various metal salts have proven effective. mdpi.com For instance, Er(OTf)₃ has been used to promote the synthesis of 1,2-disubstituted benzimidazoles in high yields, even in aqueous media. mdpi.com Nanomaterial-based catalysts represent another significant advancement. rsc.org Nano-Ni(II)/Y zeolite, nano-Fe₂O₃, and zinc sulfide nanoparticles (nano-ZnS) have been successfully employed, offering advantages like high efficiency, simple product isolation, and catalyst recyclability. rsc.org Furthermore, metal-free and green catalytic systems, utilizing reagents like p-toluenesulfonic acid or ammonium chloride under solvent-free or eco-friendly solvent conditions, align with the principles of sustainable chemistry. rsc.orgnih.gov

The general mechanism for these catalytic reactions involves the activation of the carbonyl group by the catalyst, followed by nucleophilic attack from one of the amino groups of the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring. rsc.org

| Catalyst Type | Examples | Key Advantages |

| Lewis Acids | ZrCl₄, Er(OTf)₃, Zn(OTf)₂ | High efficiency, mild reaction conditions. mdpi.com |

| Nanomaterials | Nano-Ni(II)/Y zeolite, Nano-Fe₂O₃, Nano-ZnS | High yields, recyclability, often solvent-free. rsc.org |

| Metal-Free | p-Toluenesulfonic acid, Ammonium chloride | Environmentally friendly, simple procedures. rsc.orgnih.gov |

| Solid Acids | Zeolites, Silica sulfuric acid | High chemoselectivity, easy separation. mdpi.com |

Specific Synthetic Routes for this compound

The primary and most direct synthetic route to this compound involves the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with a one-carbon synthon that can provide the thiocarbonyl (C=S) group.

The most common and efficient pathway for synthesizing 2-mercaptobenzimidazoles, including the 5,6-dimethyl derivative, is the reaction of the corresponding o-phenylenediamine with carbon disulfide (CS₂). researchgate.net In this reaction, 4,5-dimethyl-1,2-phenylenediamine is treated with carbon disulfide, typically in the presence of a base like potassium hydroxide (KOH) and a solvent such as ethanol. researchgate.net The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the target benzimidazole-2-thiol.

Another established method involves the use of thiourea (B124793) or its derivatives as the thiocarbonyl source. The reaction of o-phenylenediamine with reagents like methyl thioglycolate has also been noted as a synthetic pathway. ontosight.ai

Optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters that are often optimized include the choice of solvent, base, reaction temperature, and reaction time. For the carbon disulfide method, refluxing in ethanol is a common practice. Microwave-assisted synthesis has also emerged as a technique to accelerate the reaction and improve yields for various benzimidazole derivatives. researchgate.netresearchgate.net

Table of Optimized Conditions for a Typical Synthesis:

| Parameter | Condition | Purpose |

| Reactant 1 | 4,5-dimethyl-1,2-phenylenediamine | Provides the benzene and imidazole (B134444) amine backbone. |

| Reactant 2 | Carbon Disulfide (CS₂) | Source of the C2 thiocarbonyl group. researchgate.net |

| Base | Potassium Hydroxide (KOH) | Facilitates the formation of the dithiocarbamate intermediate. researchgate.net |

| Solvent | Ethanol | Provides a suitable medium for the reaction. researchgate.net |

| Temperature | Reflux | Ensures sufficient energy for cyclization and completion of the reaction. |

| Work-up | Acidification (e.g., with Acetic Acid) | Neutralizes the reaction mixture and precipitates the product. |

Post-Synthetic Modifications and Derivatization Approaches

The this compound scaffold possesses three reactive sites amenable to derivatization: the two nitrogen atoms of the imidazole ring (N-1 and N-3) and the exocyclic sulfur atom. This allows for extensive post-synthetic modifications, primarily through alkylation and aralkylation reactions, to generate a diverse library of compounds. The molecule exists in a tautomeric equilibrium between the thione form (C=S) and the thiol form (S-H), with the thione form generally predominating in the solid state and in solution. nih.gov

Alkylation can be directed to occur selectively at either the nitrogen or sulfur atoms by carefully choosing the reaction conditions, such as the base and solvent. nih.govresearchgate.net This regioselectivity is a key aspect of its derivatization chemistry.

N-alkylation involves the substitution of the hydrogen atom on one of the ring nitrogens with an alkyl or aralkyl group. This is typically achieved by treating the parent compound with an alkylating agent in the presence of a base.

N-Acylation: Reaction of this compound with boiling acetic anhydride (B1165640) leads to the formation of 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl)ethanone, an N-acetylated derivative. nih.gov

N-Alkylation with Mannich Bases: 5,6-dimethylbenzimidazole (B1208971) can be successfully alkylated at the N-1 position using ketonic Mannich bases, affording 1-(3-oxopropyl)benzimidazoles. researchgate.net

General N-Alkylation: The use of a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) can deprotonate the nitrogen, forming an anion that readily reacts with alkyl halides. beilstein-journals.org The choice of base and solvent system can significantly influence the N-1 versus N-2 regioselectivity in substituted benzimidazoles. beilstein-journals.org

S-alkylation, or thioether formation, occurs when the alkylating agent reacts with the sulfur atom. This pathway is often favored under basic conditions where a thiolate anion is generated, which is a potent nucleophile. nih.govacsgcipr.org

Reaction with Alkyl Halides: The reaction of benzimidazole-2-thiones with reagents like ethyl bromoacetate (B1195939) or benzyl chloride in the presence of a base (e.g., triethylamine, potassium carbonate) in a solvent like acetone (B3395972) or acetonitrile (B52724) leads to the corresponding S-substituted thioether derivatives. nih.govresearchgate.net For example, reacting 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate yields ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate. nih.gov

Intramolecular Cyclization: Using dihaloalkanes as alkylating agents can lead to S-alkylation followed by a subsequent intramolecular N-alkylation, resulting in fused-ring systems. For instance, the reaction with 1,3-dibromopropane (B121459) can yield a tricyclic 3,4-dihydro-2H- enpress-publisher.comnih.govthiazino[3,2-a]benzimidazole structure. nih.gov

Summary of Alkylation Regioselectivity:

| Reaction Site | Typical Reagents | Typical Conditions | Product Type |

| Nitrogen (N-1/N-3) | Acetic anhydride, Ketonic Mannich bases, Alkyl halides | Strong base (e.g., NaH) or thermal conditions | N-acyl or N-alkyl derivatives nih.govresearchgate.net |

| Sulfur | Alkyl halides (e.g., ethyl bromoacetate, benzyl chloride), Dihaloalkanes | Mild base (e.g., K₂CO₃, Et₃N) in polar aprotic solvents | S-alkyl thioethers, Fused heterocycles nih.govresearchgate.net |

Acylation Reactions

Acylation of the this compound core can occur at the nitrogen atom, leading to N-acylated products. A key example of this transformation is the reaction of 5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione with acetic anhydride. nih.gov This reaction yields 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. nih.gov The structure of this product was confirmed through spectral analysis, which showed a characteristic carbonyl amide peak in the IR spectrum at 1685 cm⁻¹. nih.gov The ¹H-NMR spectrum indicated the presence of two methyl groups as a singlet at δ 2.22 ppm and an NH proton as a singlet at δ 13.14 ppm. nih.gov Further analysis by ¹³C-NMR showed signals for the two methyl groups at δ 18.6 and 18.9 ppm, the C=S group at δ 168.4 ppm, and the C=O group at δ 171.1 ppm. nih.gov

It is noteworthy that the resulting N-acetyl group can be susceptible to hydrolysis. For instance, the reaction of 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone with hydrazine (B178648) hydrate (B1144303) in ethanol leads to the removal of the acetyl group, regenerating the 5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione. nih.gov

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione | Acetic anhydride | 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | nih.gov |

Condensation Reactions for Schiff Bases and Hydrazones

The synthesis of Schiff bases and hydrazones from benzimidazole precursors is a common strategy to generate derivatives with a wide range of biological activities. These reactions typically involve the condensation of an amino or hydrazino group on the benzimidazole scaffold with various aldehydes and ketones. nih.govmdpi.comresearchgate.net

Hydrazone derivatives of benzimidazoles can be synthesized through the condensation of 1H-benzimidazole-2-yl-hydrazine with various substituted benzaldehydes in ethanol. nih.gov However, attempts to form a hydrazone from 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone by reacting it with hydrazine hydrate were unsuccessful; instead, the reaction resulted in the hydrolysis of the acetyl group. nih.gov

Schiff bases, which contain an imine or azomethine group, are generally formed by the reaction of a primary amine with an aldehyde or ketone. In the context of benzimidazoles, 2-aminobenzimidazole (B67599) derivatives are common starting materials. researchgate.net These can be condensed with a variety of substituted aldehydes and ketones to yield the corresponding Schiff bases. researchgate.net Another approach involves the condensation of compounds like Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide with substituted amines to form Schiff base derivatives. nih.gov The resulting compounds are characterized by the C=N bond of the imine group. nih.gov

| Benzimidazole Precursor | Condensation Partner | Product Type | Reference |

|---|---|---|---|

| 1H-benzimidazole-2-yl-hydrazine | Substituted Benzaldehydes | Hydrazone | nih.gov |

| 2-Amino Benzimidazole | Substituted Aldehydes/Ketones | Schiff Base | researchgate.net |

| Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide | Substituted Amines | Schiff Base | nih.gov |

Formation of Fused Heterocyclic Systems (e.g., Thiazolobenzimidazoles, Thiazino[3,2-a]benzimidazoles)

The 2-mercaptobenzimidazole core, which exists in tautomeric equilibrium with the thione form of this compound, is a versatile precursor for the synthesis of fused heterocyclic systems. nih.gov Annulation of a thiazole (B1198619) or thiazine (B8601807) ring to the benzimidazole moiety leads to the formation of tricyclic structures like thiazolo[3,2-a]benzimidazoles and thiazino[3,2-a]benzimidazoles. nih.govnih.gov

Thiazolo[3,2-a]benzimidazoles can be synthesized from 2-mercaptobenzimidazoles through several routes. nih.gov One common method involves the reaction with α-haloketones or other 1,2-dihaloethyl derivatives. nih.gov For example, the reaction of 2-mercaptobenzimidazole with ketones can first yield 2-benzimidazolylthioacetophenone derivatives, which are then cyclized using agents like polyphosphoric acid (PPA) to form the thiazolo[3,2-a]benzimidazole ring system. nih.gov Another strategy involves the reaction with allyl halides to produce 2-(allylthio)-1H-benzimidazoles, which can be cyclized with iodine or bromine. nih.gov

The formation of the thiazino[3,2-a]benzimidazole system can be achieved by reacting 1H-benzo[d]imidazole-2(3H)-thione with reagents like dibromopropane (B1216051) in the presence of a base such as triethylamine. nih.gov This reaction proceeds via intramolecular cyclization to yield the fused tricyclic ring structure, 3,4-dihydro-2H- nih.govbohrium.comthiazino[3,2-a]benzimidazole. nih.gov

| Starting Material | Reagent | Fused System | Reference |

|---|---|---|---|

| 2-Mercaptobenzimidazole | α-Haloketones / PPA | Thiazolo[3,2-a]benzimidazole | nih.gov |

| 2-Mercaptobenzimidazole | Allyl halides / Iodine | Thiazolo[3,2-a]benzimidazole | nih.gov |

| 1H-benzo[d]imidazole-2(3H)-thione | Dibromopropane / Triethylamine | Thiazino[3,2-a]benzimidazole | nih.gov |

Synthesis of Carboxamide Derivatives

Carboxamide derivatives of benzimidazole represent another important class of compounds. The synthesis of these derivatives typically involves the formation of an amide bond linked to the benzimidazole core. A general approach to creating such derivatives is the reaction of a benzimidazole compound containing a carboxylic acid moiety with an appropriate amine, or conversely, a benzimidazole with an amino group reacting with a carboxylic acid or its activated form. nih.govresearchgate.net

For instance, a synthetic route can involve starting with a benzimidazole-2-carboxylic acid precursor. This acid can be activated, for example, by converting it to an acid chloride, and then reacted with a suitable amine to form the desired carboxamide derivative. This method was employed in the synthesis of a series of benzimidazole propyl carboxamide benzophenone (B1666685) derivatives, which were evaluated for their biological activities. nih.govresearchgate.net

Structural Elucidation and Advanced Characterization of 5,6 Dimethyl 1h Benzimidazole 2 Thiol and Its Derivatives

Spectroscopic Methodologies

The characterization of 5,6-dimethyl-1H-benzimidazole-2-thiol is accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the identification of functional groups and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed. For this compound, NMR data confirms the presence and positioning of the methyl groups and aromatic protons, and provides evidence for the predominant tautomeric form in solution. The compound exists in a tautomeric equilibrium between the thione form (5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione) and the thiol form (this compound). nih.govmdpi.com

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. In derivatives of 5,6-dimethyl-1H-benzimidazole, the two aromatic protons at positions 4 and 7 are chemically equivalent due to the symmetry of the substitution pattern, and thus appear as a single signal. Similarly, the two methyl groups at positions 5 and 6 also produce a single resonance.

The protons of the azomethine group (-N=CH-) in related hydrazone derivatives are typically observed as singlets in the range of 7.9–8.0 ppm. rsc.org The benzimidazole (B57391) protons themselves present as multiplet signals between 6.9 and 7.3 ppm when measured in DMSO. rsc.org The labile N-H proton signal is often broad and its chemical shift can vary significantly depending on the solvent and concentration; in some derivatives, it appears as a broad singlet between δ 10.41 and 12.71 ppm. ijpsonline.com

Table 1: Representative ¹H NMR Chemical Shifts for the 5,6-Dimethyl-1H-benzimidazole Core

| Proton | Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| -CH₃ (at C5, C6) | ~2.3 | Singlet | The two methyl groups are equivalent. |

| Ar-H (at C4, C7) | ~7.3 | Singlet | The two aromatic protons are equivalent. researchgate.net |

Note: Data is inferred from closely related structures and derivatives as a precise spectrum for the parent compound is not available in the provided sources.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, the spectrum is characterized by signals for the methyl carbons, the aromatic carbons, and the unique C2 carbon involved in the thiol/thione group. The chemical shift of the C2 carbon is particularly diagnostic of the tautomeric state. In the thione form, this carbon (C=S) is significantly deshielded and appears at a high chemical shift, typically around 168-170 ppm. mdpi.com

In the spectra of related N,N-substituted benzimidazole salts, the methyl carbons appear around δ 20 ppm. researchgate.net The aromatic carbons of the benzimidazole ring display signals in the typical aromatic region from δ 110 to 140 ppm. researchgate.net

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) ppm | Notes |

|---|---|---|

| -CH₃ (at C5, C6) | ~20.3 | Signal for the two equivalent methyl carbons. researchgate.net |

| C4, C7 | ~110-120 | Signals for the aromatic CH carbons. researchgate.net |

| C5, C6 | ~130-133 | Signals for the methyl-substituted aromatic carbons. researchgate.net |

| C3a, C7a | ~133-136 | Signals for the quaternary carbons at the ring fusion. researchgate.net |

Note: Data is compiled from the parent compound and its derivatives.

Infrared (IR) Spectroscopy (Vibrational Modes, Functional Group Identification)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound provides key evidence for its structure and tautomerism. The presence of a distinct band for N-H stretching and a C=S (thione) stretching vibration confirms the predominance of the thione tautomer in the solid state.

Key vibrational bands for related benzimidazole-2-thiol compounds include N-H stretching around 3100-3400 cm⁻¹, aromatic and aliphatic C-H stretching between 2850-3100 cm⁻¹, C=N stretching near 1620 cm⁻¹, and C-S stretching in the 600-750 cm⁻¹ region. ijpsonline.comresearchgate.net The observation of a weak S-H stretch around 2567 cm⁻¹ in some analyses suggests a minor contribution from the thiol tautomer. researchgate.net

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3150 - 3410 | Imidazole (B134444) N-H |

| Aromatic C-H Stretch | 3050 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2860 - 2970 | -CH₃ |

| S-H Stretch | ~2570 | Thiol S-H (often weak) |

| C=N Stretch | ~1620 | Imidazole C=N |

Source: Data compiled from various benzimidazole-2-thiol derivatives. rsc.orgijpsonline.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions)

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π→π* and n→π* transitions associated with the aromatic benzimidazole system and the thione group.

For related benzimidazole derivatives, absorption maxima (λmax) are typically observed in the range of 300-350 nm. asianpubs.orgnih.gov These absorptions are attributed to the π→π* transitions within the conjugated system of the benzimidazole ring. An additional, weaker absorption corresponding to the n→π* transition of the C=S group may also be present.

Table 4: Electronic Transitions for this compound

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~303-330 | π→π* | Benzimidazole conjugated system |

Source: Data inferred from related benzimidazole structures. asianpubs.orgnih.gov

Mass Spectrometry (Molecular Weight and Fragmentation Patterns)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula of this compound is C₉H₁₀N₂S. nih.gov Its calculated molecular weight is approximately 178.26 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺˙) at m/z = 178.

The fragmentation pattern would be expected to show characteristic losses. For the parent compound, 2-benzimidazolethiol, the molecular ion peak is the most intense, indicating a stable structure. nist.gov Fragmentation of the dimethyl derivative could proceed through the loss of a sulfhydryl radical (•SH) to yield a fragment at m/z 145, or through cleavage of the imidazole ring.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.26 g/mol nih.gov |

| Exact Mass | 178.05646950 Da nih.gov |

Differential Scanning Calorimetry (DSC) for Structural Confirmation

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including benzimidazole derivatives. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect physical and chemical changes as a function of temperature. This information is valuable for structural confirmation, purity assessment, and understanding the thermal stability of compounds.

For benzimidazole derivatives, DSC analysis reveals sharp, well-defined endothermic peaks corresponding to the melting point of the crystalline solid. The temperature and enthalpy of melting are characteristic properties of a pure compound and can be used for identification and confirmation of its structure. For instance, studies on polyimides incorporating benzimidazole moieties show that the introduction of these rigid heterocyclic units significantly elevates the glass transition temperature (Tg) and thermal decomposition temperatures, with Tg values reaching as high as 448 °C. nih.gov

Furthermore, thermal decomposition studies on metal complexes containing 5,6-dimethylbenzimidazole (B1208971) have utilized thermogravimetric analysis (TGA), often coupled with DSC, to identify distinct decomposition steps. researchgate.net These analyses show the sequential loss of ligands, such as the release of the 5,6-dimethylbenzimidazole molecule, followed by the decomposition of other components at higher temperatures. researchgate.net The specific temperatures and mass losses associated with these events provide corroborating evidence for the composition and structure of the synthesized complexes. researchgate.net An experimental study utilizing DSC on the related compound 5,6-dimethyl-1H-benzotriazole further underscores the relevance of this technique for the thermophysical characterization of this class of heterocyclic compounds. up.pt

Table 1: Thermal Properties of Benzimidazole-Containing Polymers

| Polymer System | Property | Value | Reference |

|---|---|---|---|

| Polyimide with 50% bis-benzimidazole diamine | Glass Transition Temperature (Tg) | 448 °C | nih.gov |

| Polyimide with 50% bis-benzimidazole diamine | 5% Decomposition Temperature (Td5%) | 554 °C | nih.gov |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to this compound and numerous derivatives, providing unequivocal proof of their structures and offering deep insights into their solid-state conformation and packing.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) analysis provides unambiguous determination of molecular structures by mapping electron density from the diffraction pattern of a single crystal. The parent compound, this compound, has a determined crystal structure available in the Cambridge Structural Database (CSD), confirming its molecular constitution in the solid state. nih.gov

Analysis of Crystal Systems and Space Groups

The data obtained from single-crystal X-ray diffraction allows for the assignment of the crystal to one of the seven crystal systems and one of the 230 space groups, which describe the symmetry of the crystal lattice. This information is fundamental to crystallography and materials science.

Derivatives of 5,6-dimethyl-1H-benzimidazole crystallize in various systems depending on their specific chemical structure and the co-crystallized solvent or counter-ions. For instance, 5,6-dimethyl-1H-benzimidazol-3-ium nitrate (B79036) crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. nih.gov In contrast, a more complex derivative, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (B1144303), was found to crystallize in the triclinic system with the space group P-1. mdpi.com These assignments are critical as they define the basic repeating unit of the crystal and the symmetry operations that relate the molecules within the lattice.

Table 2: Crystallographic Data for Derivatives of 5,6-Dimethyl-1H-benzimidazole

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 5,6-dimethyl-1H-benzimidazol-3-ium nitrate | C₉H₁₁N₂⁺·NO₃⁻ | Monoclinic | P2₁/c | nih.gov |

| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium hydrate derivative | (C₁₉H₂₁O₈)⁻·(C₉H₁₁N₂)⁺·H₂O | Triclinic | P-1 | mdpi.com |

Investigation of Intramolecular and Intermolecular Interactions

The stability and packing of molecules in a crystal are governed by a network of non-covalent interactions. X-ray crystallography is unparalleled in its ability to reveal the precise geometry of these interactions. In the crystal structures of 5,6-dimethyl-1H-benzimidazole derivatives, hydrogen bonding is a dominant feature.

In the crystal structure of 5,6-dimethyl-1H-benzimidazol-3-ium nitrate, the molecules are linked by N—H···O hydrogen bonds between the benzimidazolium cation and the nitrate anion, forming a three-dimensional network. nih.gov Similarly, the crystal structure of a 1,5-dioxaspiro[5.5]undecane derivative of 5,6-dimethyl-1H-benzimidazol-3-ium is assembled into a 2D-net framework by O–H···O and N–H···O hydrogen bonds involving the cation, the anion, and a water molecule. mdpi.com

Beyond classical hydrogen bonds, other weak interactions play a significant role. In a phenol-substituted derivative, 1-(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole, the structure exhibits not only O—H⋯N hydrogen bonds but also C—H⋯π interactions. nih.gov The crystal packing in various metal complexes of benzimidazole ligands is also stabilized by a combination of classical (N–H⋯O, O–H⋯N) and non-classical (C–H⋯O) hydrogen bonds, alongside π-π stacking and C–H⋯π interactions, which dictate the final supramolecular architecture. rsc.orgresearchgate.net These varied interactions are fundamental to the solid-state structure and properties of these compounds.

Tautomeric Equilibria and Prototropic Studies of 5,6 Dimethyl 1h Benzimidazole 2 Thiol

Thiol-Thione Tautomerism in Benzimidazole-2-thiols

Benzimidazole-2-thiol and its derivatives, including the 5,6-dimethyl substituted compound, are capable of existing in two tautomeric forms: a thiol form and a thione form. nih.govwikimedia.org This equilibrium involves the migration of a proton between a nitrogen atom of the imidazole (B134444) ring and the exocyclic sulfur atom. mdpi.com The two forms are the thiol tautomer, 5,6-dimethyl-1H-benzimidazole-2-thiol, which possesses an aromatic benzimidazole (B57391) ring and a C-S-H group, and the thione tautomer, 5,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione, which contains a C=S (thione) group and N-H protons within the ring. wikimedia.orgmdpi.com

Theoretical and computational studies consistently indicate that the thione form is significantly more stable than the thiol tautomer. semanticscholar.org Quantum chemical calculations have estimated that the thione form is more stable by approximately 51–55 kJ/mol. researchgate.net This energetic preference means that in most conditions, the equilibrium lies heavily in favor of the thione structure. semanticscholar.orgresearchgate.net This stability of the thione tautomer is a key feature for this class of heterocyclic compounds. ias.ac.in

Experimental Evidence for Tautomeric Preference in Solution and Solid State

Experimental data corroborates the theoretical predictions, confirming that benzimidazole-2-thiol derivatives predominantly exist in the thione form in both the solid state and in solution. nih.govmdpi.com Studies on various substituted benzimidazole-2-thiones have shown that the tautomeric equilibrium is decidedly shifted towards the thione isomer. mdpi.comsemanticscholar.org This preference has been established through multiple analytical techniques, including X-ray crystallography and various spectroscopic methods. nih.govmdpi.com For this compound specifically, it has been proven that the compound exists in the thione form in both solid and solution phases. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the predominance of the thione tautomer of this compound. nih.gov The presence of the thione form is confirmed by characteristic signals in both ¹H and ¹³C NMR spectra.

In ¹H NMR spectra, the key indicator is the signal corresponding to the N-H protons, rather than a signal for an S-H proton of the thiol form. nih.gov For the parent 1H-benzo[d]imidazole-2(3H)-thione, a singlet is observed around δ 12.20 ppm, which is characteristic of the two N-H protons. nih.gov While the exact shift can vary with substitution and solvent, the presence of this N-H signal is conclusive. Furthermore, ¹³C NMR spectroscopy shows a signal for the C=S carbon at a characteristic downfield shift. For an N-acetylated derivative of the 5,6-dimethyl compound, this C=S carbon appears at δ 168.4 ppm, clearly indicating the thione structure. nih.gov

Prototropic Features and Hydrogen Atom Dynamics

The tautomerism in N-unsubstituted benzimidazoles is a dynamic process involving the transfer of a proton between the two nitrogen atoms of the imidazole ring (a 1,3-prototropic shift). nih.gov This rapid hydrogen atom exchange can complicate NMR spectra, as it can lead to the averaging of signals for chemically distinct atoms that become equivalent on the NMR timescale. nih.gov For example, in a rapidly equilibrating system, the C4 and C7 carbons, as well as the C5 and C6 carbons, may appear as single, averaged signals. nih.gov

However, the rate of this proton transfer is highly dependent on the solvent and temperature. In certain solvents, such as dimethyl sulfoxide (B87167) (DMSO-d₆), or in the solid state, this prototropic exchange can be significantly slowed or "blocked." nih.gov Under these slow-exchange conditions, the molecule is effectively locked in one tautomeric state, and the NMR spectrum will show distinct signals for each carbon and proton in the asymmetric molecule. nih.gov This phenomenon allows for the unambiguous assignment of signals and provides a clearer picture of the static molecular structure. nih.gov The study of these hydrogen dynamics is crucial for understanding the compound's potential for forming hydrogen-bonded networks, a property relevant in materials science and medicinal chemistry. nih.gov

Coordination Chemistry of 5,6 Dimethyl 1h Benzimidazole 2 Thiol As a Ligand

Structural Aspects of Metal-Ligand Complexes

No crystallographic data or studies on the stereochemistry and geometric arrangements of coordination compounds involving 5,6-dimethyl-1H-benzimidazole-2-thiol as a ligand could be located. The Cambridge Crystallographic Data Centre (CCDC) contains an entry for the crystal structure of the ligand itself, but not for any of its metal complexes. nih.gov

Reactivity and Substitution Behavior in Metal Complexes

Information regarding the reactivity and substitution behavior of metal complexes formed with this specific ligand is absent from the current body of scientific literature.

Computational and Theoretical Investigations on 5,6 Dimethyl 1h Benzimidazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in understanding the intricacies of benzimidazole (B57391) derivatives. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for predicting a wide range of chemical properties.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5,6-dimethyl-1H-benzimidazole-2-thiol and related compounds, DFT is employed to explore molecular geometries, electronic properties, tautomeric stability, acidity, and potential reaction mechanisms. Various functionals, such as B3LYP, and basis sets, like 6-311G**, are commonly used to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

A fundamental application of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is located on the potential energy surface. For benzimidazole derivatives, DFT calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov

Theoretical studies on related substituted benzimidazoles have shown that optimized structures calculated via DFT methods, such as B3LYP with a 6-311G** basis set, are in good agreement with experimental data obtained from X-ray crystallography. researchgate.netnih.gov These calculations typically confirm the planarity of the fused benzimidazole ring system. mdpi.com The process of geometry optimization is crucial as it provides the foundational structure for all other subsequent computational predictions.

Table 1: Example of DFT-Calculated Structural Parameters for a Benzimidazole Derivative This table presents illustrative data for a related benzimidazole structure to demonstrate typical outputs of geometry optimization.

| Parameter | Calculated Value (Å or °) | Method/Basis Set |

| C=O Bond Length | 1.252 Å | B3LYP/6-311G(d,p) |

| C=N Bond Length | 1.385 Å | B3LYP/6-311G(d,p) |

| Benzene (B151609) Ring C-C Bond Lengths | ~1.39 - 1.41 Å | B3LYP/6-311G(d,p) |

| Imidazole (B134444) Ring C-N Bond Angle | ~107.5 ° | B3LYP/6-311G(d,p) |

DFT is extensively used to calculate the electronic properties of molecules, most notably the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. irjweb.com For a related benzimidazole derivative, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the HOMO-LUMO energy gap was calculated to be 4.9266 eV. nih.gov Analysis of the molecular orbitals also helps in understanding charge transfer interactions within the molecule. irjweb.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Benzimidazole Derivatives Note: These values are for related structures and serve as examples of typical DFT calculation results.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole Derivative irjweb.com | -6.2967 | -1.8096 | 4.4871 |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole nih.gov | Not Specified | Not Specified | 4.9266 |

| 1,2-disubstituted benzimidazoles researchgate.net | Various | Various | Various |

This compound can exist in two tautomeric forms: the thiol form (this compound) and the thione form (5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione). semanticscholar.orgresearchgate.net DFT calculations are a powerful tool for determining the relative energetic stabilities of these tautomers.

By calculating the total electronic energy of the optimized geometry for each tautomer, researchers can predict which form is more stable. Theoretical studies on various 5(6)-substituted-1H-benzimidazol-2-thiones have consistently shown that the thione form is the predominant and more stable tautomer. semanticscholar.orgnih.gov The energy difference is significant, with calculations indicating the thione form is more stable than the thiol tautomer by approximately 51–55 kJ mol⁻¹. researchgate.net This stability is also observed in the solid state. researchgate.net This information is critical for understanding the compound's structure and reactivity, as the properties of each tautomer can differ.

Computational methods, particularly DFT, can provide reliable predictions of acidity constants (pKa). nih.govresearchgate.net The pKa value is determined by calculating the Gibbs free energy change (ΔG) associated with the deprotonation of the molecule in a solvent. nih.gov For this compound, this involves the removal of a proton from either a nitrogen atom in the imidazole ring or the sulfur atom of the thiol group.

Studies have focused on identifying the most accurate computational protocols for this purpose, examining various DFT functionals and basis sets. For instance, the M06-2X functional with the 6-311++G(2df,2p) basis set has been shown to perform well in reproducing experimental pKa values for a range of thiol compounds, with a standard deviation of about 0.5 pKa units. nih.govresearchgate.net Theoretical calculations on related benzimidazole-2-thiones have also been performed to predict pKa values, which are then compared with experimental results to validate the computational models. semanticscholar.orgresearchgate.net

DFT calculations are instrumental in mapping out potential reaction pathways and determining their energetic profiles. This involves locating transition state structures and calculating activation energies (barriers) and reaction enthalpies, which provides mechanistic insights into how a molecule might be synthesized or how it might decompose. nih.govmdpi.com

For instance, computational chemistry has been used to guide the synthesis of complex benzimidazole derivatives. nih.govnih.gov Docking studies can predict promising structures, and DFT can then be used to explore viable synthetic routes, such as palladium-catalyzed cross-coupling reactions, to create these target molecules. nih.gov Furthermore, DFT can model decomposition pathways. For related heterocyclic compounds, theoretical studies have detailed mechanisms like nitro-nitrite isomerization and C-NO₂ bond cleavage, calculating the activation barriers for each potential step. mdpi.com This application allows for a theoretical understanding of the thermal stability and reactivity of this compound under various conditions.

Density Functional Theory (DFT) Applications

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of excited states, providing information on the electronic transitions between molecular orbitals. For benzimidazole derivatives, TD-DFT calculations are instrumental in understanding their photophysical properties.

Studies on related benzimidazole structures reveal that the primary electronic transitions in the UV-visible region are typically of the π → π* type, involving the conjugated system of the benzimidazole ring. researchgate.net The calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the specific molecular orbitals involved in the transitions. For instance, in benznidazole, a related nitroimidazole-containing drug, TD-DFT calculations have identified a cluster of optically active transitions around 3.94 eV and another significant transition at 4.92 eV. researchgate.net

While specific TD-DFT data for this compound is not extensively published, calculations on analogous N-Methyl-2-(2'-hydroxyphenyl)benzimidazole derivatives provide a representative example of the data obtained from such studies. These calculations are often performed using a Polarizable Continuum Model (PCM) to simulate the solvent environment.

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Benzimidazole Derivative This table presents data for 1-Methyl-2-(2'-hydroxyphenyl)benzimidazole to illustrate the typical output of TD-DFT calculations.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 3.99 | 310.01 | 0.25 | HOMO -> LUMO | π → π |

| 4.52 | 274.29 | 0.18 | HOMO-1 -> LUMO | π → π |

| 4.88 | 254.05 | 0.12 | HOMO -> LUMO+1 | π → π* |

Data is illustrative and based on findings for related benzimidazole compounds. researchgate.netresearchgate.net

Semi-Empirical Methods

Semi-empirical quantum chemistry methods offer a computationally less expensive alternative to ab initio methods like DFT, making them suitable for larger molecules and initial screenings. scispace.comresearchgate.netnih.gov These methods, such as AM1, PM3, and PM5, use parameters derived from experimental data to simplify calculations.

For 5(6)-substituted benzimidazole-2-thiones, including the 5,6-dimethyl derivative, semi-empirical methods have been successfully used to study tautomeric and isomeric equilibria, as well as acidity constants (pKa). semanticscholar.orgresearchgate.net These studies have determined that the thione form is predominant over the thiol form. semanticscholar.org Full geometry optimization using these methods allows for the calculation of various thermodynamic parameters. semanticscholar.orgresearchgate.net

Table 2: Calculated Thermodynamic Parameters for this compound using Semi-Empirical Methods (Aqueous Phase) This table shows representative parameters calculated for the thione tautomer.

| Parameter | AM1 | PM3 | PM5 |

| Heat of Formation (kcal/mol) | 45.21 | 38.95 | 39.55 |

| Gibbs Free Energy (kcal/mol) | 78.54 | 73.12 | 74.01 |

| Dipole Moment (Debye) | 3.45 | 3.88 | 3.92 |

Data compiled from studies on 5(6)-substituted benzimidazole-2-thiones. semanticscholar.org

These calculations provide fundamental data on the molecule's stability and electronic distribution, which are crucial for understanding its reactivity and interactions. semanticscholar.org

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are essential tools in modern drug discovery, enabling the prediction and analysis of interactions between a ligand, such as this compound, and its biological target.

Molecular Docking Studies (Prediction of Binding Interactions with Target Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is widely used to screen virtual libraries of compounds and to propose the binding mode of a potential drug. For benzimidazole derivatives, docking studies have been conducted against a variety of targets, including enzymes like urease and protein kinases, as well as the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov

These studies identify key binding interactions, such as:

Hydrogen Bonds: Formed between the N-H or C=S groups of the benzimidazole-2-thiol core and amino acid residues like glutamic acid, aspartic acid, or histidine in the active site.

Hydrophobic Interactions: The dimethyl-substituted benzene ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues like leucine, valine, and alanine.

Pi-Pi Stacking: The aromatic benzimidazole ring can interact with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Docking scores, calculated in kcal/mol, provide an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction.

Molecular Dynamics (MD) Simulations (Investigation of Ligand-Receptor Complex Stability)

Following molecular docking, molecular dynamics (MD) simulations are often performed to investigate the stability and dynamic behavior of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the protein and the ligand and the persistence of key interactions.

A primary metric for analyzing stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is typically characterized by a low and converging RMSD value over the simulation period (e.g., 100 nanoseconds), indicating that the ligand remains securely bound within the active site. nih.gov Fluctuations in the RMSD can signify conformational changes or potential dissociation of the ligand.

Free Binding Energy Calculations (e.g., MM/PBSA Analysis)

To obtain a more quantitative estimate of binding affinity than docking scores, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. nih.govnih.govwalshmedicalmedia.com These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with continuum solvation models. frontiersin.org

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. It is composed of several terms:

ΔE_vdw: Van der Waals energy.

ΔE_ele: Electrostatic energy.

ΔG_pol: Polar solvation energy.

ΔG_nonpol: Non-polar solvation energy (often calculated from the Solvent-Accessible Surface Area, SASA).

A more negative ΔG_bind value suggests a stronger and more stable binding interaction. researchgate.net

Table 3: Representative Components of MM/PBSA Binding Free Energy Calculation This table illustrates the typical energy components for a ligand-protein complex.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdw) | -45.5 |

| Electrostatic Energy (ΔE_ele) | -20.1 |

| Polar Solvation Energy (ΔG_pol) | +35.8 |

| Non-polar Solvation Energy (ΔG_nonpol) | -4.2 |

| Binding Free Energy (ΔG_bind) | -34.0 |

Values are illustrative and represent typical outputs from MM/PBSA studies on small molecule inhibitors. frontiersin.orgresearchgate.net

In Silico Compound Profiling (e.g., ADME Predictions)

In silico profiling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in assessing the drug-likeness of a compound. nih.gov Various computational models are used to predict physicochemical properties and pharmacokinetic parameters based on the molecule's structure. These predictions help to identify potential liabilities early in the drug discovery process.

For this compound, key ADME-related parameters can be calculated using online tools like SwissADME or derived from public databases. nih.govnih.gov These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to predict oral bioavailability.

Table 4: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Drug-Likeness Guideline (Lipinski's Rule) |

| Molecular Weight | 178.26 g/mol | < 500 |

| LogP (Octanol/Water Partition Coeff.) | 2.10 | ≤ 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Molar Refractivity | 52.15 | 40 - 130 |

| Topological Polar Surface Area (TPSA) | 56.2 Ų | < 140 Ų |

| Gastrointestinal (GI) Absorption | High | - |

| Blood-Brain Barrier (BBB) Permeant | Yes | - |

Data sourced from computational predictions and public chemical databases. nih.govnih.govresearchgate.net

These predictions suggest that this compound has favorable physicochemical properties for oral administration and is likely to be absorbed from the gastrointestinal tract.

Mechanistic Studies on 5,6 Dimethyl 1h Benzimidazole 2 Thiol and Its Derivatives

Mechanistic Pathways of Derivatization Reactions (e.g., Alkylation, Cyclization)

The derivatization of the 5,6-dimethyl-1H-benzimidazole-2-thiol scaffold can be achieved through several mechanistic pathways, with alkylation and cyclization being prominent examples.

Alkylation: The this compound molecule possesses an ambidentate anion upon deprotonation, with potential reaction sites at both sulfur and nitrogen atoms. However, studies on related benzimidazoline-2-thione systems have shown that alkylation occurs exclusively at the sulfur atom. mdpi.com This selectivity is a key mechanistic feature, leading to the formation of S-alkylated products. For instance, the alkylation of 5-nitrobenzimidazol-2-one, a related derivative, has been successfully carried out with various alkylating agents such as benzyl (B1604629) chloride and allyl bromide under phase transfer catalysis (PTC) conditions, yielding dialkylated products. researchgate.net The reaction proceeds in the presence of a base like potassium carbonate and a catalyst like tetra-n-butylammonium bromide (TBAB) in a solvent such as N,N-dimethylformamide (DMF). researchgate.net

Cyclization: The formation of the core benzimidazole (B57391) ring itself is a critical cyclization reaction. A common synthetic route involves the condensation of the corresponding o-phenylenediamine (B120857), in this case, 4,5-dimethylbenzene-1,2-diamine, with a source of a thiocarbonyl group. For related benzimidazole-2-thiols, this is often achieved through reaction with carbon disulfide (CS₂). wikipedia.org A one-pot synthesis method has also been described for forming the benzimidazole ring from a substituted nitroaniline precursor using iron powder, ammonium (B1175870) chloride, and formic acid. acs.org Further derivatization can be achieved through intramolecular cyclization. For example, an efficient method for preparing substituted 2-mercaptobenzimidazoles involves the S-alkylation of thioureas followed by a copper-catalyzed intramolecular N-arylation, which proceeds in high yields and with short reaction times. researchgate.net

Reaction Kinetics Investigations

Investigations into the reaction kinetics of this compound derivatives provide quantitative data on reaction rates and orders, which are essential for understanding and optimizing synthetic procedures.

While specific kinetic data for the alkylation of the parent compound is not widely detailed, studies on the reactivity of its derivatives offer significant insights. For example, a derivative of benzimidazole functionalized with a strained cyclooctyne (B158145) (bicyclo[6.1.0]nonane, BCN) was used in a "Click" reaction with hexyl azide. acs.org The kinetics of this strain-promoted alkyne-azide cycloaddition (SPAAC) were monitored by ¹H NMR. The reaction demonstrated second-order kinetics. acs.org A similar reaction involving a dibenzocyclooctyne (DBCO) functionalized NHC derivative was found to be eight times faster. acs.org

| Reactant (Benzimidazole Derivative) | Reaction Type | Rate Law | Rate Constant (k) |

| BCN-functionalized NHC bicarbonate salt (6) | SPAAC with hexyl azide | Second-order | 0.072 M⁻¹s⁻¹ |

| DBCO-functionalized NHC (8) | SPAAC with hexyl azide | Second-order | 0.63 M⁻¹s⁻¹ |

Table 1: Reaction kinetic data for Click reactions of cyclooctyne-functionalized benzimidazole derivatives. Data sourced from ACS Sensors. acs.org

These kinetic studies highlight how modifications to the derivative structure can dramatically influence reaction rates. acs.org

Anchimeric Effects in Substitution Reactions

Anchimeric assistance, or neighboring group participation (NGP), is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation often leads to an increased reaction rate and can alter the expected stereochemistry of a product, typically resulting in retention of configuration due to a double S_N2-like mechanism. wikipedia.orgyoutube.com

In the context of this compound and its S-alkylated derivatives, the sulfur and nitrogen atoms possess lone pairs of electrons that could potentially act as internal nucleophiles. In substitution reactions at a carbon atom attached to the sulfur, for example, the sulfur atom could participate in the displacement of a leaving group. A classic example of such NGP is observed in sulfur mustards (e.g., Ph−S−CH₂−CH₂−Cl), which react significantly faster with nucleophiles than analogous alkyl chlorides lacking the heteroatom. wikipedia.org

While the structural features of this compound derivatives are conducive to anchimeric assistance, specific mechanistic studies quantifying this effect for this particular compound were not found in the surveyed literature. The potential for NGP remains an important mechanistic consideration in the reactions of its derivatives.

Intermolecular Reactions and Interconversions

The behavior of this compound is also governed by intermolecular forces and the potential for structural interconversions, such as tautomerism.

Tautomeric Interconversion: this compound can exist in two tautomeric forms: the thiol form and the thione form. Quantum chemical calculations performed on 5(6)-substituted benzimidazole-2-thiones indicate that the thione form is thermodynamically more stable than the corresponding thiol tautomer by a significant margin of 51–55 kJ mol⁻¹. researchgate.netsemanticscholar.org This equilibrium, which involves the migration of a proton between the nitrogen and sulfur atoms, overwhelmingly favors the 5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione structure under normal conditions. researchgate.netsemanticscholar.org

Intermolecular Interactions: The solid-state structure and properties of derivatives of this compound are heavily influenced by non-covalent intermolecular interactions, particularly hydrogen bonding. A study on a phenol-substituted derivative, 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole, revealed the presence of strong O—H⋯N hydrogen bonds that organize the molecules into chains. nih.gov The analysis of its crystal structure also identified C—H⋯π interactions. nih.gov Hirshfeld surface analysis showed that H⋯O and H⋯N interactions accounted for 16.0% and 5.9% of the surface coverage, respectively, underscoring the importance of hydrogen bonding in its crystal packing. nih.gov In other related systems, such as ortho-(4-tolylsulfonamido)benzamides, a combination of intra- and intermolecular hydrogen bonds dictates the molecular conformation in both solution and the solid state. mdpi.com These interactions, including N–H···O=S bonds, can create complex, higher-dimensional networks. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-dimethyl-1H-benzimidazole-2-thiol?

- Methodology : The compound is typically synthesized via cyclocondensation of 4,5-dimethyl-o-phenylenediamine with thiourea or carbon disulfide under acidic conditions. For example, derivatives of benzimidazole-2-thiols are often prepared using refluxing ethanol with hydrochloric acid as a catalyst, followed by purification via recrystallization . Alternative routes involve oxidation of (1H-benzimidazol-2-yl)methanol precursors using potassium permanganate, though this requires careful control of stoichiometry to avoid over-oxidation .

Q. How is the structure of this compound validated experimentally?

- Methodology : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR spectra identify substituent patterns (e.g., methyl groups at positions 5/6 and thiol at position 2). Aromatic protons typically appear as singlet or doublet signals in δ 6.8–7.5 ppm, while methyl groups resonate near δ 2.3–2.5 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles, particularly for assessing planarity of the benzimidazole ring and sulfur coordination .

Q. What biological activities are associated with this compound derivatives?

- Methodology : Benzimidazole-thiols are pharmacologically evaluated for antiulcer, antiviral, and anthelmintic activities. For example, analogs are tested against Helicobacter pylori via minimum inhibitory concentration (MIC) assays or in vitro cytotoxicity screens using MTT assays. The 5,6-dimethyl substitution pattern is critical for mimicking vitamin B cofactors, which influence binding to biological targets like cobalt-containing enzymes .

Advanced Research Questions

Q. How can researchers optimize the regioselective synthesis of this compound derivatives?

- Methodology : Regioselectivity is controlled by modifying reaction conditions:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh)Cl) enhance cross-coupling efficiency for introducing thiophene or aryl substituents .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while protic solvents (e.g., ethanol) improve solubility of intermediates .

- Temperature : Reactions conducted at 80–100°C minimize side products like disulfide linkages .

Q. How can contradictions in reported bioactivity data for benzimidazole-thiol derivatives be resolved?

- Methodology : Discrepancies arise from variations in assay protocols or substituent effects. Strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and controls.

- Structure-activity relationship (SAR) analysis : Compare methyl and halogen substituents at positions 5/6 to isolate electronic vs. steric effects on bioactivity .

- Meta-analysis : Cross-reference data from NIST Chemistry WebBook for spectral and thermodynamic consistency .

Q. What computational approaches predict the reactivity of this compound in coordination chemistry?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model sulfur’s nucleophilicity and metal-binding affinity. Molecular docking studies (e.g., AutoDock Vina) simulate interactions with biological targets like DNA topoisomerases or metalloenzymes, guiding the design of metal complexes with enhanced stability .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) for this compound analogs?

- Methodology :

- Cross-validation : Compare experimental H NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Isotopic labeling : Use S-labeled thiols to confirm sulfur-related peaks in mass spectrometry .

- Crystallographic validation : Resolve ambiguities in tautomeric forms (thiol vs. thione) via single-crystal X-ray diffraction .

Methodological Tables

| Parameter | Typical Conditions | References |

|---|---|---|

| Synthesis temperature | 80–100°C in ethanol/HCl | |

| NMR shifts (δ, ppm) | Methyl: 2.3–2.5; Aromatic: 6.8–7.5 | |

| Catalysts for cross-coupling | Pd(PPh)Cl, CuI | |

| DFT basis set | B3LYP/6-311+G(d,p) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.